molecular formula C13H9F2NO4 B023522 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid CAS No. 82419-35-0

9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid

Cat. No.: B023522
CAS No.: 82419-35-0
M. Wt: 281.21 g/mol
InChI Key: NVKWWNNJFKZNJO-YFKPBYRVSA-N
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Scientific Research Applications

N-Acetylcarnosine has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Ofloxacin Q acid, also known as 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and transcription as they prevent the excessive supercoiling of DNA .

Mode of Action

Ofloxacin Q acid interacts with its targets by binding to DNA gyrase and topoisomerase IV, thereby inhibiting their function . This interaction blocks the untwisting required for the replication of one DNA double helix into two, effectively halting bacterial DNA replication .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the normal cell division process in bacteria . This disruption affects various biochemical pathways, leading to the death of the bacteria . .

Pharmacokinetics

Ofloxacin Q acid exhibits almost complete bioavailability (95 to 100%), with peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose . It has an average half-life of 5 to 8 hours . These properties influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability and therapeutic efficacy .

Result of Action

The result of Ofloxacin Q acid’s action is the inhibition of normal bacterial cell division, leading to the death of the bacteria . This makes it an effective antibacterial agent for the treatment of various bacterial infections, including those in the respiratory tract, kidney, skin, soft tissue, and urinary tract .

Action Environment

The action, efficacy, and stability of Ofloxacin Q acid can be influenced by various environmental factors. For instance, the presence of certain metal ions in the water environment can significantly promote the interaction between Ofloxacin Q acid and dissolved organic matter

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetylcarnosine can be synthesized through the acetylation of carnosine. The process involves reacting carnosine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, N-Acetylcarnosine is often produced using a similar acetylation process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The final product is usually subjected to rigorous quality control measures to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: N-Acetylcarnosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of N-Acetylcarnosine: N-Acetylcarnosine’s resistance to enzymatic degradation makes it more effective in delivering its antioxidant benefits, particularly in ocular applications. Its ability to penetrate the cornea and convert to carnosine in the eye is a unique feature that sets it apart from other similar compounds .

Properties

IUPAC Name

(2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKWWNNJFKZNJO-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143604
Record name Levofloxacin q-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100986-89-8, 82419-35-0
Record name Levofloxacin Q-acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100986-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Levofloxacin q-acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levofloxacin q-acid
Source EPA DSSTox
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Record name 8,9-Difluoro-3-methyl-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid
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Record name 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOFLOXACIN Q-ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 2
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 3
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 5
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 6
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid

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